3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications . Another common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in solvents like 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines
Uniqueness
3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carboxylic acid at the 6-position make it particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-7-6(11-10-4)2-5(3-9-7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
LMGPXLQWDODXEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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